tert-butyliminotantalum;diethylazanide

Description

Overview of Early Transition Metal Imido Complexes in Modern Chemistry

Early transition metal imido complexes, characterized by a metal-nitrogen double bond, are a fundamental class of compounds in organometallic chemistry. nih.gov These complexes are known for their diverse reactivity, which stems from the nature of the M=N bond. This bond can participate in a variety of transformations, including cycloaddition reactions with unsaturated organic molecules, making them valuable intermediates in organic synthesis. nih.gov The electronic properties of the imido ligand can be tuned by altering the substituent on the nitrogen atom, which in turn influences the reactivity of the metal center. This versatility has led to their use as supporting ligands in catalysis, where they can stabilize high oxidation states and influence the stereochemistry of reactions. nih.gov

The reactivity of early transition metal imido complexes is highly dependent on the metal and its coordination sphere. For d0 metal systems, such as Tantalum(V), the bonding is predominantly characterized by a donor-acceptor interaction between the metal and the imido ligand. This results in a relatively stable M=N bond, but one that can still exhibit controlled reactivity, a feature that is exploited in various chemical processes.

Importance of Tantalum(V) Imido Species in Catalysis and Materials Science

Tantalum(V) imido species have emerged as significant players in both catalysis and materials science. In catalysis, these complexes have been investigated for a range of transformations, including alkene polymerization and hydroamination reactions. nih.gov The imido ligand can act as a spectator, stabilizing the catalytic center, or it can be directly involved in the catalytic cycle. nih.gov The strong tantalum-nitrogen bond often imparts high thermal stability to these complexes, a desirable trait for many catalytic applications. While a broad range of tantalum imido complexes have shown catalytic activity, the focus for tert-butyliminotantalum;diethylazanide has been overwhelmingly in materials science.

In the realm of materials science, Tantalum(V) imido complexes are highly valued as precursors for the deposition of thin films. ereztech.com Specifically, compounds like this compound are ideal for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) films. ereztech.com These films are critical components in microelectronics, serving as diffusion barriers, electrodes, and high-k dielectrics. The choice of ligands in the precursor molecule is crucial for controlling the deposition process and the properties of the resulting film.

Historical Context and Evolution of Research on this compound

The development of this compound, also known by the acronym TBTDET, is closely tied to the needs of the semiconductor industry. google.com In the late 20th century, as the dimensions of integrated circuits continued to shrink, there was a growing demand for new precursor materials that could deposit high-quality, conformal thin films at low temperatures. Early research in the 1990s explored various organotantalum compounds for this purpose.

A significant step in the development of TBTDET as a viable precursor was the work of Chiu and his collaborators. google.com Their research demonstrated the synthesis and characterization of this compound and highlighted its potential as a single-source precursor for tantalum nitride films. google.com A key advantage of TBTDET is that it is a liquid at room temperature with good volatility and thermal stability, properties that are highly desirable for consistent and controllable vapor deposition processes. google.com This contrasted with many earlier precursors which were solids and more difficult to handle in industrial deposition systems. google.com

Subsequent research focused on optimizing the deposition processes using TBTDET. Studies explored the effects of co-reactants, such as ammonia (B1221849) or hydrogen radicals, on the composition and properties of the deposited tantalum nitride films. ucsd.edu The development of plasma-enhanced ALD (PEALD) processes further expanded the utility of TBTDET, allowing for the growth of high-purity films at even lower temperatures. tu-dresden.de

Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound remains firmly rooted in its application as a precursor for advanced materials in the semiconductor industry. ereztech.com Its use in ALD and CVD for depositing tantalum nitride barrier layers in copper interconnects is a well-established technology. tu-dresden.de Ongoing research in this area focuses on further refining the deposition processes to achieve even thinner, more conformal, and more robust films to meet the demands of next-generation electronic devices. lesker.com

Future trajectories for TBTDET and related organotantalum imido precursors are driven by the continuous innovation in semiconductor manufacturing. lesker.com As the industry moves towards more complex three-dimensional device architectures, the need for precursors that can provide highly conformal coatings on high-aspect-ratio structures will only increase. lesker.com Research is likely to focus on the rational design of new precursors with tailored volatility, reactivity, and decomposition pathways. This may involve modifying the alkyl groups on the imido and amido ligands to fine-tune the precursor's properties.

While the primary application of TBTDET is in materials science, the broader field of organotantalum chemistry continues to explore new catalytic applications. It is conceivable that insights gained from the extensive study of TBTDET's reactivity in deposition processes could inform the design of new tantalum-based catalysts in the future. However, the immediate future of this compound itself appears to be firmly linked to the advancements in electronic materials and devices.

Properties

IUPAC Name |

tert-butyliminotantalum;diethylazanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUVVCYTHMBYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

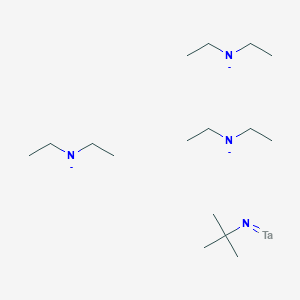

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H39N4Ta-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Development for Tert Butyliminotantalum;diethylazanide

Established Reaction Pathways for the Synthesis of tert-Butyliminotantalum;diethylazanide

The synthesis of this compound is typically achieved through a multi-step process that requires careful control of reagents and conditions to ensure a high yield and purity of the final product. A common and effective pathway involves a two-step reaction sequence starting from tantalum pentachloride (TaCl₅).

The first step is the formation of an intermediate imido complex. This is accomplished by reacting tantalum pentachloride with tert-butylamine (B42293) (t-BuNH₂) in the presence of a base, such as pyridine (B92270), in an anhydrous solvent like toluene (B28343). The pyridine acts as a hydrogen chloride scavenger.

Step 1: Formation of the Intermediate Complex

Following the formation of the dichlorido(tert-butylimino)bis(pyridine)tantalum(V) intermediate, the second step involves the substitution of the remaining chloride ligands with diethylamido groups. This is achieved by reacting the intermediate with a lithium amide reagent, specifically lithium diethylamide (LiNEt₂). The lithium diethylamide is typically prepared in situ by reacting diethylamine (B46881) with a strong base like n-butyllithium (n-BuLi) in a suitable solvent such as hexanes. The intermediate, dissolved in a solvent like tetrahydrofuran (B95107) (THF), is then added to the freshly prepared lithium diethylamide solution.

Step 2: Ligand Exchange Reaction

The final product, this compound, is a liquid that can be isolated from the reaction mixture after removal of the solvents and byproducts.

Optimization of Reaction Conditions for Yield and Purity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final product, which is essential for its use in semiconductor applications. Several factors can be adjusted to achieve the desired outcome.

Stoichiometry of Reactants: The molar ratios of the reactants play a significant role. In the first step, a slight excess of tert-butylamine and pyridine is often used to ensure the complete conversion of tantalum pentachloride and to effectively neutralize the HCl generated. In the second step, a stoichiometric amount or a slight excess of lithium diethylamide is used to replace all the chloride ligands.

Reaction Temperature: The initial reaction of tantalum pentachloride with tert-butylamine is typically carried out at low temperatures to control the exothermicity of the reaction. Subsequent steps are often performed at room temperature. The temperature needs to be carefully controlled to prevent side reactions and decomposition of the product.

Solvent Choice: The choice of solvent is critical for both steps. Non-polar solvents like toluene and hexane (B92381) are commonly used. Tetrahydrofuran (THF) is often used to dissolve the intermediate complex due to its coordinating ability, which can stabilize the species in solution. The solvents must be anhydrous, as the reactants and products are highly sensitive to moisture.

Reaction Time: Sufficient reaction time is necessary to ensure the completion of each step. The progress of the reaction can be monitored using analytical techniques such as NMR spectroscopy to determine the optimal reaction duration.

An example of a typical synthesis is reacting tantalum pentachloride with two equivalents of tert-butylamine in the presence of pyridine, followed by the reaction of the resulting intermediate with three equivalents of lithium diethylamide. This process, when carefully controlled, can yield the desired product in good yields.

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | Tantalum pentachloride (TaCl₅) | Commercially available and reactive source of tantalum. |

| Reagents | tert-Butylamine, Pyridine, Diethylamine, n-Butyllithium | Sources of imido and amido ligands, and base. |

| Solvents | Toluene, Hexane, Tetrahydrofuran (THF) | Anhydrous and inert solvents are required. |

| Temperature | Low temperature for initial reaction, room temperature for subsequent steps | To control reaction rate and minimize side products. |

| Atmosphere | Inert (Nitrogen or Argon) | Reactants and products are air and moisture sensitive. |

Role of Inert Atmosphere Techniques in the Preparation of Tantalum Imido Complexes

Tantalum(V) imido complexes, including this compound, are highly sensitive to air and moisture. Exposure to atmospheric oxygen or water can lead to the decomposition of the desired product and the formation of tantalum oxides or hydroxides. Therefore, the use of inert atmosphere techniques is non-negotiable for the successful synthesis and handling of these compounds.

Schlenk Lines: A Schlenk line is a common piece of laboratory equipment that allows for the manipulation of air-sensitive compounds. It consists of a dual manifold with one line connected to a source of high-purity inert gas (typically nitrogen or argon) and the other to a vacuum pump. This setup enables the removal of air and moisture from the reaction vessels and the maintenance of a positive pressure of inert gas throughout the experiment. All transfers of reagents and solvents are performed under a counterflow of inert gas or using gas-tight syringes.

Gloveboxes: For more complex manipulations or for the handling and storage of the final product, a glovebox is often employed. A glovebox is a sealed container that is filled with a high-purity inert gas. The atmosphere inside the glovebox is continuously circulated through a catalyst that removes oxygen and moisture, maintaining a very low-level environment of these reactive species (typically <1 ppm). This allows for the safe handling of the air-sensitive compounds in an open manner within the confines of the box.

The rigorous exclusion of air and water using these techniques is paramount to prevent the hydrolysis and oxidation of the tantalum complexes, thereby ensuring the synthesis of a high-purity product.

Advanced Purification Strategies for High-Purity this compound

The purity of the precursor is a critical factor in the quality of the thin films deposited. For electronic applications, even trace amounts of impurities can be detrimental to device performance. Therefore, advanced purification strategies are employed to obtain this compound of the required purity.

The primary method for the purification of this liquid compound is vacuum distillation . After the synthesis is complete and the solid byproducts (e.g., lithium chloride) have been removed by filtration, the crude product is distilled under reduced pressure. Vacuum distillation allows the compound to be vaporized at a lower temperature than its atmospheric boiling point, which helps to prevent thermal decomposition. A typical distillation might be performed at a pressure of around 0.5 mmHg and a temperature of approximately 95-100 °C. For higher purity, a fractional distillation setup with a fractionating column can be used to separate the desired product from any impurities with similar boiling points. Redistillation of the collected fractions can further enhance the purity.

Design and Preparation of Related Tantalum(V) Imido Precursors and Analogs

The properties of the precursor molecule can be tuned by modifying its ligand set, which can in turn influence the properties of the deposited thin films. The design and synthesis of related Tantalum(V) imido precursors and analogs is an active area of research.

One approach is to vary the alkyl groups on the amido ligands. For example, using different lithium amides, such as lithium dimethylamide or lithium ethylmethylamide, would result in the corresponding tris(dialkylamido) complexes. These modifications can alter the volatility, thermal stability, and reactivity of the precursor.

Another strategy is to introduce different ancillary ligands. For instance, replacing one or more of the diethylamido ligands with other types of ligands can lead to new precursors with tailored properties. A recent study reported the synthesis of a series of Ta(V) tert-butyl-imido complexes with N-alkoxy carboxamide ligands. acs.orgnih.govresearchgate.net These were synthesized by the metathesis reaction between Ta(N-t-Bu)Cl₃(py)₂ and the sodium salt of the corresponding N-alkoxy carboxamide. acs.orgnih.govresearchgate.net

| Compound Name | Chemical Formula | Key Feature |

|---|---|---|

| (tert-Butylimino)tris(dimethylamino)tantalum | (t-BuN)Ta(NMe₂)₃ | Higher volatility due to lower molecular weight. |

| (tert-Butylimino)tris(ethylmethylamino)tantalum | (t-BuN)Ta(NMeEt)₃ | Asymmetric amido ligands may influence reactivity. |

| Tris(N-ethoxy-2,2-dimethylpropanamido)(tert-butylimino)tantalum(V) | Ta(N-t-Bu)(edpa)₃ | Bidentate carboxamide ligands for enhanced stability. acs.orgnih.govresearchgate.net |

The development of these new precursors is driven by the need for improved deposition processes, such as lower deposition temperatures, better film conformality, and reduced impurity incorporation. The imido ligand is advantageous as it can enhance thermal stability and saturate the high-valent metal center in a low-molecular-weight complex. acs.orgnih.gov

Fundamental Reactivity and Mechanistic Elucidation of Tert Butyliminotantalum;diethylazanide

Ligand Exchange Reactions and Dynamics of Diethylazanide Groups in tert-Butyliminotantalum;diethylazanide

The diethylazanide (or diethylamide) ligands in this compound are expected to be susceptible to substitution by other ancillary ligands, a common reaction pathway for metal amide complexes. This reactivity is crucial for the synthesis of new tantalum complexes with tailored properties.

The substitution of amide ligands in tantalum imido complexes is a well-established synthetic strategy. For instance, related tantalum imido chloride complexes, such as Ta(NtBu)Cl3(py)2, readily undergo metathesis reactions with sodium salts of ancillary ligands to replace the chloride and pyridine (B92270) ligands. acs.org It is highly probable that the diethylazanide ligands in Ta(NtBu)(NEt2)3 would be similarly displaced by protic ancillary ligands like alcohols, phenols, or primary/secondary amines through aminolysis, or by salt metathesis with alkali metal salts of other ligands.

For example, the synthesis of a series of Ta(V) tert-butyl-imido/N-alkoxy carboxamide complexes was achieved through metathesis reactions between a tantalum imido chloride precursor and sodium salts of N-alkoxy carboxamides. acs.org This demonstrates the feasibility of substituting ligands around a Ta(NtBu) core. While direct studies on Ta(NtBu)(NEt2)3 are not available, the substitution of one diethylazanide ligand with a cyclopentadienyl (B1206354) group to form Ta(NtBu)(NEt2)2Cp has been reported, highlighting the lability of the Ta-NEt2 bond. researchgate.netiaea.orgacs.orgnih.gov

The reactivity of tantalum complexes in ligand exchange reactions is significantly influenced by both steric and electronic factors. The bulky tert-butyl group on the imido ligand and the ethyl groups on the diethylazanide ligands create a sterically congested environment around the tantalum center. This steric hindrance can affect the rate and feasibility of substitution, favoring the approach of smaller, less sterically demanding incoming ligands.

Electronically, the nature of the ancillary ligands can be tuned to modulate the reactivity of the complex. A study on a family of tantalum compounds with a redox-active tris(amido) ligand demonstrated that the introduction of electron-donating or electron-withdrawing groups on the ligand backbone could adjust the redox potentials of the complex over a significant range. nih.gov While this study did not focus on ligand exchange, it illustrates the principle that modifications to the ligand architecture can systematically alter the electronic properties of the tantalum center. nih.govrsc.orgrsc.org Such electronic tuning would invariably affect the kinetics and thermodynamics of diethylazanide substitution in Ta(NtBu)(NEt2)3. For instance, more electron-withdrawing ancillary ligands would be expected to increase the electrophilicity of the tantalum center, potentially making it more susceptible to nucleophilic attack and ligand substitution.

Redox Chemistry of the Tantalum Center within Imido Complexes

In a study of a tantalum(V) complex with a redox-active tris(amido) ligand, it was shown that even though the tantalum center is d0, the complex could undergo both one- and two-electron redox processes. nih.gov These redox events were ligand-based, with the tris(amido) ligand being oxidized. Cyclic voltammetry of a related trichloride (B1173362) derivative showed a one-electron oxidation and a one-electron reduction process, indicating the accessibility of multiple oxidation states for the coordinated ligand. nih.gov This suggests that if Ta(NtBu)(NEt2)3 were coordinated with redox-active ancillary ligands, the resulting complex could exhibit interesting redox chemistry, even with the tantalum remaining in the +5 oxidation state.

Nucleophilic Reactivity of the Imido Moiety in this compound

The imido ligand in tantalum complexes, particularly the nitrogen atom of the Ta=N-t-Bu moiety, can exhibit nucleophilic character. This allows for reactions with various electrophiles, leading to the formation of new bonds at the nitrogen atom.

The general transformation can be represented as: Ta=N-t-Bu + CO2 → Ta-O-C(=O)-N-t-Bu

The resulting carbamate (B1207046) ligand would be coordinated to the tantalum center through the oxygen atoms.

Recent research has highlighted significant differences in the reactivity of isostructural tantalum and niobium imido complexes, particularly in their reactions with CO2. A detailed kinetic and computational study on M(tBuN)(TriNOx) (where M = Ta, Nb and TriNOx3- is a supporting ligand) revealed that the tantalum-imido complex reacts with CO2 at a much faster rate than its niobium counterpart.

Density Functional Theory (DFT) calculations indicated that the enhanced reactivity of the tantalum complex is due to the greater basicity of its imido group compared to the niobium analog. This difference in basicity arises from the electronic structure of the complexes. The Highest Occupied Molecular Orbital (HOMO) and HOMO-1 of the tantalum complex have significant imido lone pair character, making the imido nitrogen more nucleophilic. In contrast, these orbitals in the niobium complex have less imido character.

The kinetic data for the CO2 insertion reaction with the tantalum complex showed a first-order dependence on the concentration of the tantalum complex. The reaction rates were measured at different temperatures to determine the activation parameters.

| Parameter | Value |

| ΔH‡ (kcal/mol) | 15.3 ± 0.9 |

| ΔS‡ (cal/mol·K) | -27 ± 3 |

| ΔG‡ (kcal/mol at 298 K) | 23.4 ± 0.9 |

Table 1: Activation parameters for the insertion of CO2 into the Ta=N-t-Bu bond of M(tBuN)(TriNOx).

This differential reactivity was successfully exploited to achieve a proof-of-concept separation of tantalum and niobium. The selective formation of the tantalum carbamate, which has different solubility properties from the unreacted niobium imido complex, allowed for their separation. These findings suggest that a similar difference in reactivity would likely be observed between Ta(NtBu)(NEt2)3 and its niobium analog, Nb(NtBu)(NEt2)3.

Beyond CO2, the nucleophilic imido group in tantalum complexes can react with other electrophiles. For instance, a tribenzyl tantalum imido complex has been shown to undergo migratory insertion reactions with isocyanides and carbodiimides. nih.gov These reactions further illustrate the nucleophilic character of the imido ligand and its ability to participate in bond-forming reactions.

Investigations into C-H Activation and Hydride Transfer Processes Mediated by Tantalum Imido Systems

The investigation into C-H activation and hydride transfer processes is a pivotal area of organometallic chemistry, with significant implications for the development of new catalytic transformations. Tantalum complexes, particularly those in a high oxidation state (d⁰) and featuring imido ligands, are of interest due to the electronic properties of the metal center and the potential for the metal-ligand multiple bonds to participate in reactions.

While specific studies detailing the C-H activation or hydride transfer reactivity of this compound are not readily found in the reviewed scientific literature, the general reactivity of related tantalum imido and amido complexes provides a foundation for understanding its potential capabilities. For instance, the activation of benzene (B151609) C-H bonds has been observed with certain tantalum imido complexes, suggesting that the Ta=N-R functionality can be involved in such transformations nih.gov.

Research on other tantalum systems has demonstrated that processes like σ-bond metathesis can lead to C-H activation. For example, some tantalum alkyl complexes supported by bis(phenolate) ligands undergo cyclometalation through a C-H/Ta-CH₃ σ-bond metathesis mechanism acs.org. These instances, while not directly involving this compound, highlight the capacity of d⁰ tantalum centers to mediate C-H bond cleavage acs.org.

Furthermore, hydrogen-transfer reactions are a known feature of some tantalum imido complexes. Studies on CpTa(NR)Me₂ (where Cp is pentamethylcyclopentadienyl and R is an alkyl group) have shown that these complexes can undergo hydrogenation to form imido hydride complexes nih.gov. The rates of hydrogen abstraction processes in such systems are influenced by the nature of the atom bonded to the tantalum center nih.gov.

In the absence of direct experimental data for this compound, a summary of its known physical and chemical properties is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₃₉N₄Ta |

| Molecular Weight | 468.46 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.252 g/mL at 25 °C |

This data is compiled from publicly available information on Tris(diethylamido)(tert-butylimido)tantalum(V) ereztech.comsigmaaldrich.com.

The reactivity of tantalum imido complexes is often nuanced, with the imido group sometimes acting as a spectator ligand while reactions occur at other sites of the molecule. For instance, stoichiometric transformations such as protonations of tantalum-amides and insertions of isocyanides into tantalum-alkyl bonds have been observed in the presence of tantalum imido groups nih.gov. Conversely, in other systems, the Ta=N bond is directly involved in reactions nih.gov.

Given the current state of published research, a detailed mechanistic elucidation of C-H activation and hydride transfer processes specifically mediated by this compound remains an area for future investigation. The rich chemistry of related tantalum imido complexes suggests that this compound may possess interesting reactivity that has yet to be explored and reported.

Applications of Tert Butyliminotantalum;diethylazanide in Advanced Material Deposition

Atomic Layer Deposition (ALD) Precursor Development and Performance of tert-Butyliminotantalum;diethylazanide

TBTDET is a widely utilized precursor in ALD processes for depositing tantalum nitride (TaN) and other tantalum-based films. ereztech.com Its liquid state at room temperature and sufficient vapor pressure are advantageous for consistent delivery into the ALD reactor. google.com The self-limiting nature of ALD reactions allows for precise, layer-by-layer film growth, which is crucial for manufacturing modern integrated circuits with shrinking feature sizes. researchgate.net

Understanding the reaction mechanisms at the atomic level is crucial for optimizing ALD processes. Studies utilizing density functional theory (DFT) have investigated the surface reactions of TBTDET with co-reactants like ammonia (B1221849) (NH₃). These calculations have identified that ligand exchange mechanisms, where the diethylamido or tert-butylimido ligands of TBTDET are replaced by species from the co-reactant, are energetically favorable pathways for film growth. researchgate.net

For instance, in the ALD of tantalum nitride using TBTDET and ammonia, the ligand exchange with NH₃ has a low activation energy barrier, facilitating the incorporation of nitrogen from the ammonia into the growing film. researchgate.net This is thermodynamically and kinetically favored over other potential mechanisms like β-hydrogen elimination from the precursor's ligands. researchgate.net

Further studies have examined the interaction of TBTDET with hydrogen radicals. On silicon dioxide (SiO₂) and organosilicate glass (OSG) substrates, TBTDET partially dissociates at room temperature. Subsequent exposure to hydrogen radicals at elevated temperatures leads to the formation of stoichiometric TaN. researchgate.net The initial interaction forms Ta-O bonds with the substrate, onto which the TaN film then grows. researchgate.net

| Parameter | Description | Reference |

| Precursor | This compound (TBTDET) | ereztech.com |

| Co-reactant | Ammonia (NH₃) or Hydrogen Radicals | researchgate.netresearchgate.net |

| Primary Mechanism | Ligand exchange with co-reactant | researchgate.net |

| Substrate Interaction | Initial Ta-O bond formation on oxide substrates | researchgate.net |

The intrinsic presence of both tantalum-nitrogen double bonds (in the tert-butylimido ligand) and single bonds (in the diethylamido ligands) within the TBTDET molecule makes it an effective precursor for depositing nitrogen-containing films. ereztech.comaip.org This structure allows for controlled nitrogen incorporation, which is essential for tailoring the electrical and physical properties of the resulting tantalum nitride films. ereztech.com

The nitrogen content in TaN films can be precisely controlled by adjusting process parameters such as the partial pressure of nitrogen during deposition. researchgate.net Research has shown that by varying the nitrogen partial pressure, the nitrogen-to-tantalum ratio (N/Ta) in cubic TaN films can be adjusted from 0.7 to 1.3. researchgate.net This control over stoichiometry is critical, as properties like electrical resistivity are directly influenced by the nitrogen concentration in the film. researchgate.net The use of ammonia as a co-reactant in the ALD process with TBTDET has been shown to produce electrically conducting TaN films with low carbon content. researchgate.net

Chemical Vapor Deposition (CVD) Applications for Tantalum-Containing Materials

TBTDET is also a valuable precursor for Chemical Vapor Deposition (CVD), a process that relies on the chemical reactions of gaseous precursors on a heated substrate to form a solid film.

In the manufacturing of integrated circuits, thin films of tantalum nitride are used as diffusion barriers to prevent the migration of copper from the interconnects into the surrounding silicon and dielectric materials. aip.org The failure of these barriers can lead to device failure. Low-pressure metal-organic chemical vapor deposition (LP-MOCVD) using TBTDET is an effective method for depositing these crucial TaN barrier layers. aip.orgaip.orgscilit.com

The strong tantalum-nitrogen double bond in the TBTDET precursor helps to preserve the "TaN" stoichiometry during the pyrolysis process, leading to the deposition of high-quality films. aip.orgaip.org TaN films deposited by this method have demonstrated low electrical resistivity, which is a desirable characteristic for metallization schemes. The resistivity can be tuned by changing the deposition temperature, with values ranging from 10 mΩ·cm at 500 °C to 920 μΩ·cm at 650 °C. aip.orgaip.org These MOCVD-TaN films have been successfully integrated as an adhesion layer for CVD tungsten metallization, showing good adhesion and preventing tungsten encroachment. aip.org

| Deposition Parameter | Value | Resulting Film Property | Reference |

| Deposition Temperature | 500 °C | Resistivity: 10 mΩ·cm | aip.orgaip.org |

| Deposition Temperature | 600 °C | Low carbon and oxygen concentrations | aip.orgaip.org |

| Deposition Temperature | 650 °C | Resistivity: 920 μΩ·cm | aip.orgaip.org |

Beyond nitrides, TBTDET can be used to deposit tantalum oxide (Ta₂O₅) thin films by using an oxygen source, such as water vapor, as the co-reactant. acs.orgacs.orgnih.gov Tantalum oxide is a high-k dielectric material, meaning it has a high permittivity, which is valuable for applications in capacitors and as a gate insulator in transistors.

In ALD processes using TBTDET and water, amorphous Ta₂O₅ films with very smooth surface morphology have been grown. acs.orgacs.orgnih.gov A saturated growth rate of 0.77 Å/cycle has been achieved at a deposition temperature of 250 °C. acs.orgacs.orgnih.gov The optical properties of these films are also notable, with a refractive index of 2.1–2.2 and an indirect optical band gap of approximately 4.1 eV. acs.orgnih.gov

Comparative Analysis of Metal-Organic Precursors for Precision Film Fabrication

The performance of TBTDET as a precursor is often compared with other organotantalum compounds to select the most suitable candidate for a specific application.

One such comparison is with Ta(NtBu)(NEt₂)₂Cp (TBDETCp) for the ALD of Ta₂O₅. acs.orgacs.orgnih.gov While TBTDET has a higher growth rate at 250 °C (0.77 Å/cycle) compared to TBDETCp at 300 °C (0.67 Å/cycle), its thermal stability is limited. acs.orgacs.orgnih.gov The thermal decomposition of the amido ligand in TBTDET restricts the ALD process temperature to below 275 °C. acs.orgacs.orgnih.govresearchgate.net In contrast, the stronger Ta-Cp bond in TBDETCp allows for a wider ALD temperature window, extending up to 325 °C. acs.orgacs.orgnih.govresearchgate.net

Another precursor, tert-butylimido-tris-ethylmethylamido-tantalum (TBTEMT), has been noted for its higher volatility compared to TBTDET, although it has a slightly lower thermal stability. researchgate.net In contrast, pentakis(dimethylamino)tantalum (PDMAT) is a solid at room temperature, which can present challenges for consistent vapor delivery compared to the liquid TBTDET. google.com PDMAT also tends to decompose at temperatures above 300 °C. researchgate.net

| Precursor | Chemical Formula | Key Characteristics | Reference |

| TBTDET | (CH₃)₃CNTa[N(C₂H₅)₂]₃ | Liquid, good for TaN and Ta₂O₅, ALD window < 275°C for Ta₂O₅ | ereztech.comacs.orgacs.orgnih.gov |

| TBDETCp | Ta(NtBu)(NEt₂)₂Cp | Higher thermal stability, wider ALD window (up to 325°C) for Ta₂O₅ | acs.orgacs.orgnih.gov |

| TBTEMT | Ta(NCMe₃)(NEtMe)₃ | Higher volatility than TBTDET, slightly lower thermal stability | researchgate.net |

| PDMAT | Ta[N(CH₃)₂]₅ | Solid at room temperature, decomposes > 300°C | google.comresearchgate.net |

Catalytic Applications of Tert Butyliminotantalum;diethylazanide

Catalysis in Olefin Metathesis Reactions by tert-Butyliminotantalum;diethylazanide

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org While ruthenium, molybdenum, and tungsten complexes are the most prominent catalysts for this transformation, early transition metals, including tantalum, have also been investigated for their metathetic activity. wikipedia.orgcrimsonpublishers.comharvard.edu

The catalytic activity of transition metal complexes in olefin metathesis is intricately linked to their structural and electronic properties. For tantalum-based systems, the oxidation state of the metal, the nature of the ancillary ligands, and the steric environment around the metal center are crucial factors. High-valent tantalum(V) complexes, such as those with imido ligands, are often explored. The imido ligand, with its strong π-donating character, can influence the electronic properties of the metal center, which in turn affects the stability of the key metallacyclobutane intermediate in the metathesis catalytic cycle.

The ancillary ligands, such as the diethylazanide (diethylamido) groups in this compound, also play a significant role. The steric bulk of these ligands can dictate the accessibility of the metal center to the olefinic substrate and influence the selectivity of the reaction. harvard.edu Furthermore, the electronic nature of these ligands can modulate the reactivity of the tantalum-carbon bonds involved in the catalytic cycle.

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the reaction of a metal alkylidene with an olefin to form a metallacyclobutane intermediate. libretexts.org This intermediate then undergoes a cycloreversion to yield a new olefin and a new metal alkylidene, thus propagating the catalytic cycle. For tantalum imido complexes to initiate metathesis, the formation of a tantalum alkylidene species is a prerequisite.

The role of the imido ligand in this process can be twofold. It can act as a spectator ligand, remaining coordinated to the tantalum center throughout the catalytic cycle and influencing its electronic properties. Alternatively, the imido ligand could potentially participate directly in the reaction, although this is less commonly proposed for olefin metathesis. The diethylazanide ligands would also be spectator ligands, providing a stable coordination environment for the active tantalum center.

Role in Hydroamination Processes

Hydroamination, the addition of an N-H bond of an amine across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of nitrogen-containing compounds. Tantalum complexes, including those with imido and amido ligands, have demonstrated catalytic activity in this transformation. nih.govrsc.org

Research has shown that several tantalum imido complexes can efficiently catalyze the hydroamination of both internal and terminal alkynes. nih.gov The catalytic activity and selectivity are influenced by factors such as the nature of the imido group and the other ligands on the tantalum center. For instance, cationic tantalum imido complexes have been reported to be highly electrophilic and effective catalysts for unusual hydroamination/hydroarylation reactions of norbornene. nih.gov

The proposed mechanisms for tantalum-catalyzed hydroamination vary. One potential pathway involves the insertion of the unsaturated substrate into a tantalum-amide bond. Another possibility is a [2+2] cycloaddition between the imido ligand and the alkyne or alkene, followed by protonolysis. The specific pathway is likely dependent on the exact structure of the catalyst and the reaction conditions.

Performance in Polymerization Reactions and Polymer Synthesis

Tantalum complexes have been utilized as catalysts for the polymerization of olefins. While the specific catalytic activity of this compound in polymerization is not extensively documented in the scientific literature, related tantalum complexes have shown promise in this area. For example, a novel catalyst system based on tantalum pentachloride and an alkylaluminum halide has been used to synthesize hyperbranched polyethylene. acs.org

In the context of polymerization, the imido and amido ligands in complexes like this compound would likely serve as ancillary ligands that modulate the activity of the catalytic center. The precise control over the electronic and steric environment of the tantalum atom afforded by these ligands can influence the molecular weight, branching, and other properties of the resulting polymer.

The mechanism of olefin polymerization catalyzed by such tantalum complexes is often considered to proceed via a coordination-insertion pathway, similar to Ziegler-Natta catalysis. The olefin coordinates to the tantalum center and is subsequently inserted into a tantalum-alkyl bond, leading to chain growth.

Exploration of Novel Catalytic Transformations Involving this compound

The reactivity of tantalum imido complexes suggests their potential in a range of other catalytic transformations beyond those already discussed. The strong tantalum-nitrogen multiple bond and the presence of reactive amido ligands could be harnessed for novel bond-forming reactions.

The tert-butylimido ligand is a strong π-donor, which increases the electron density at the tantalum center. This can influence the binding of substrates and the energetics of various steps in a catalytic cycle. The steric bulk of the tert-butyl group can also play a role in controlling the selectivity of the reaction by directing the approach of the substrate.

The diethylazanide ligands are also strong σ- and π-donors. Their lability and steric profile can affect the rate of substrate coordination and product dissociation, thereby influencing the catalytic turnover frequency. The interplay between the imido and amido ligands creates a unique electronic and steric environment at the tantalum center that can be tuned for specific catalytic applications. Studies on related systems have shown that subtle changes in the ligand sphere can lead to significant differences in catalytic activity and selectivity. acs.org

Comparative Catalytic Performance with Other Transition Metal Imido Catalysts

The catalytic efficacy of this compound and related tantalum imido complexes is best understood through comparative analysis with other transition metal imido catalysts, particularly those from Group 4 (titanium and zirconium) and other Group 5 metals (niobium). These comparisons often revolve around specific organic transformations, with hydroamination being a key area of investigation. The performance of these catalysts is typically evaluated based on factors such as reaction rate, yield, selectivity (regio-, chemo-, and enantio-), and substrate scope.

In the realm of hydroamination, early transition metal imido complexes are known to be active catalysts. The general mechanism is believed to involve the formation of catalytically active metal-amido or metal-imido species. While direct, side-by-side quantitative comparisons featuring this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies comparing the broader families of tantalum, titanium, and zirconium imido catalysts in similar reactions.

Research into the catalytic hydroamination of alkynes and norbornene has highlighted the effectiveness of various neutral and cationic tantalum imido complexes. For instance, cationic tantalum complexes have demonstrated enhanced reactivity, particularly with more challenging substrates. This suggests that the electronic properties of the metal center, influenced by the surrounding ligands, play a crucial role in catalytic activity.

A comparative study on the intramolecular hydroamination of aminoallenes using titanium and tantalum complexes of sterically encumbered chiral sulfonamides revealed that tantalum catalysts exhibit higher enantioselectivity. rsc.org While the titanium complexes provided the desired pyrrolidine (B122466) product with enantiomeric excesses in the range of 18–24%, the corresponding tantalum complexes afforded higher enantioselectivities, ranging from 33–39%. rsc.org This indicates that for this specific transformation, tantalum-based catalysts offer a distinct advantage in stereochemical control.

Conversely, in the context of allene (B1206475) hydroamination, titanium complexes have been observed to be more reactive than their zirconium counterparts. nih.gov A screening of catalysts for the hydroamination of 1,2-propadiene showed that Cp2TiMe2 was a competent catalyst precursor, while the analogous zirconium complexes were less reactive. nih.gov This highlights a trend within Group 4 where the lighter congener exhibits higher reactivity.

Further illustrating this point, a study on the hydroamination of diphenylacetylene (B1204595) with 2,6-dimethylaniline (B139824) provided a stark comparison of reaction rates. A specific monocyclopentadienyl titanium(amido) complex demonstrated significantly higher reactivity, catalyzing the reaction with a half-life of less than 15 minutes at 75 °C. nih.gov In contrast, the precatalyst Cp2TiMe2 required 3 days at 105 °C to achieve hydroamination, and the zirconium analogue, Cp2Zr(NHAr)2, needed 13 days at 120 °C. nih.gov This substantial difference in reaction times underscores the significant impact of the metal and ligand sphere on catalytic performance.

While the specific catalytic performance of this compound in these exact comparative contexts is not explicitly detailed in the available research, the general trends observed among these early transition metal imido catalysts provide a framework for understanding its potential relative performance. The higher enantioselectivity of tantalum complexes in certain hydroamination reactions suggests that this compound could be a promising candidate for asymmetric catalysis. However, the superior reactivity of titanium complexes in other contexts indicates that the choice of catalyst is highly dependent on the specific substrate and desired outcome.

The following tables summarize the comparative catalytic performance data discussed:

Table 1: Enantioselective Intramolecular Hydroamination of 6-methylhepta-4,5-dienylamine rsc.org

| Catalyst Metal | Ligand System | Enantiomeric Excess (ee) |

| Titanium | Chiral Sulfonamide | 18–24% |

| Tantalum | Chiral Sulfonamide | 33–39% |

Table 2: Comparative Reaction Times for the Hydroamination of Diphenylacetylene with 2,6-dimethylaniline nih.gov

| Catalyst Precursor | Temperature | Reaction Time |

| Monocyclopentadienyl titanium(amido) complex | 75 °C | t1/2 < 15 min |

| Cp2TiMe2 | 105 °C | 3 days |

| Cp2Zr(NHAr)2 | 120 °C | 13 days |

Theoretical and Computational Studies of Tert Butyliminotantalum;diethylazanide

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding in Tantalum Imido Complexes

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and bonding in transition metal complexes, including tantalum imido systems. These studies provide a detailed picture of the metal-ligand interactions and the nature of the frontier molecular orbitals, which are crucial for understanding the complex's reactivity.

In analogous tantalum imido complexes, DFT calculations have revealed the nature of the tantalum-nitrogen multiple bond. acs.orgrsc.org The Ta=N bond is typically characterized by a strong σ-bond and one or two π-bonds, resulting from the overlap of tantalum d-orbitals with nitrogen p-orbitals. For tert-butyliminotantalum;diethylazanide, DFT calculations would be expected to show a significantly polarized Ta=N bond, with the nitrogen atom of the imido ligand being a nucleophilic center. acs.org

The electronic environment around the tantalum center is heavily influenced by the ancillary ligands. The diethylazanide ligands, being strong σ- and π-donors, would increase the electron density on the tantalum atom. This, in turn, can influence the strength and reactivity of the Ta=N imido linkage. DFT studies on related systems have shown that the nature of the ancillary ligands can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org For instance, in some tantalum imido complexes, the HOMO has been found to have significant imido lone pair character, rendering the imido ligand susceptible to electrophilic attack. rsc.org

A representative DFT calculation on a model tantalum imido complex might yield the following data on bond lengths and Mulliken charges, illustrating the charge distribution and bonding:

| Parameter | Calculated Value |

| Ta=N Bond Length (Å) | 1.75 - 1.80 |

| Ta-N (azanide) Bond Length (Å) | 1.95 - 2.05 |

| Mulliken Charge on Ta | +1.2 to +1.5 |

| Mulliken Charge on N (imido) | -0.6 to -0.8 |

| Mulliken Charge on N (azanide) | -0.9 to -1.1 |

Note: These are typical values for related tantalum imido complexes and are presented for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Energy Landscapes for this compound Transformations

Computational modeling is instrumental in mapping out the reaction mechanisms and associated energy landscapes for the transformations of tantalum imido complexes. Such studies can elucidate the feasibility of proposed reaction pathways and identify key intermediates and transition states.

For this compound, several types of reactions could be computationally explored. One important class of reactions for imido complexes is cycloaddition with unsaturated substrates. nih.gov For example, the [2+2] cycloaddition of an alkene or alkyne with the Ta=N bond could be modeled to determine the activation barriers and the thermodynamics of the reaction. DFT calculations on similar systems have been used to propose mechanisms for such transformations. nih.gov

Another area of interest is migratory insertion reactions, where a substrate inserts into a tantalum-alkyl or tantalum-amido bond. nih.govnih.gov While this compound does not have an alkyl group, the possibility of insertion into the Ta-N(Et)₂ bond could be investigated computationally. The calculations would involve locating the transition state for the insertion and determining its energy relative to the reactants and products.

The following table presents a hypothetical energy profile for a [2+2] cycloaddition reaction with ethylene, as might be determined by DFT calculations:

| Species | Relative Energy (kcal/mol) |

| Reactants (Complex + Ethylene) | 0.0 |

| Transition State | +15 to +25 |

| Metallacyclic Product | -10 to -20 |

Note: These are hypothetical values based on general knowledge of similar reactions.

Ab Initio and Molecular Dynamics Simulations for Understanding Reactivity Patterns

While DFT is a widely used method, other computational techniques such as ab initio methods and molecular dynamics (MD) simulations can provide complementary insights into the reactivity of tantalum imido complexes.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can provide more accurate electronic energies, although at a higher computational cost. These methods can be used to benchmark the results obtained from DFT calculations for key stationary points on the potential energy surface.

Molecular dynamics simulations can be employed to study the dynamic behavior of this compound in solution. mdpi.com MD simulations can provide information about the conformational flexibility of the diethylamino groups and the solvation structure around the complex. By simulating the system at different temperatures, one can explore the dynamic processes that may precede or influence a chemical reaction. materialsmodeling.org For instance, MD simulations could reveal transient interactions between the complex and solvent molecules or potential reactants, which could be precursors to a chemical transformation. researchgate.net

Rational Design of Modified Tantalum Imido Complexes through Computational Chemistry

Computational chemistry offers a powerful platform for the rational design of new catalysts and precursors with tailored properties. nih.govpatsnap.com By systematically modifying the ligands around the tantalum center in silico, it is possible to predict how these changes will affect the electronic structure, stability, and reactivity of the complex.

For this compound, computational studies could guide the design of new complexes with enhanced catalytic activity or improved precursor properties for materials science applications. For example, by replacing the diethylazanide ligands with other amido or alkoxide ligands, one could computationally screen for complexes with more favorable electronic or steric properties. DFT calculations could be used to predict how these modifications would alter the charge on the tantalum center, the strength of the Ta=N bond, and the accessibility of the metal center to incoming substrates.

A computational screening study might involve calculating key descriptors for a series of modified complexes, as illustrated in the table below:

| Ligand (L) in Ta(=N-tBu)(L)₃ | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| NEt₂ | -5.2 | -1.8 | 3.4 |

| NMe₂ | -5.3 | -1.7 | 3.6 |

| O-iPr | -5.8 | -1.5 | 4.3 |

| O-tBu | -5.9 | -1.4 | 4.5 |

Note: These values are hypothetical and for illustrative purposes to show how computational screening could be used.

Through such computational experiments, promising candidates for synthesis and experimental testing can be identified, accelerating the discovery of new and improved tantalum imido complexes. wiley.com

Future Research Directions and Emerging Opportunities for Tert Butyliminotantalum;diethylazanide

Development of Advanced Synthetic Strategies for Tailored Analogs of tert-Butyliminotantalum;diethylazanide

Future research will likely focus on the development of more sophisticated and efficient synthetic routes to this compound and its analogs. While salt metathesis reactions are a common strategy, new approaches are needed to introduce a wider range of functional groups and ligand architectures, allowing for fine-tuning of the catalyst's steric and electronic properties.

Key areas for development include:

Post-synthesis Modification: Investigating methods to modify the ligands of pre-formed tantalum imido complexes to create libraries of catalysts with diverse functionalities.

Ligand Design and Synthesis: The rational design of novel ancillary ligands to enhance stability, solubility, and catalytic activity. This includes the exploration of pincer-type ligands and those with specific electronic-donating or -withdrawing groups.

Control of Nuclearity: Developing synthetic protocols that allow for the selective formation of mononuclear or multinuclear tantalum imido complexes, which can exhibit distinct catalytic behaviors.

A comparative look at synthetic strategies for related tantalum complexes reveals the potential for innovation:

| Synthetic Strategy | Description | Potential Application to Analogs |

| Salt Metathesis | Reaction of a tantalum halide with a lithium amide or imide. | A foundational but improvable method for creating new analogs. |

| Alkane Elimination | Reaction of a tantalum alkyl with an amine. | Offers a cleaner route that avoids salt byproducts. |

| Sigma-Bond Metathesis | Exchange of ligands between two different metal centers. | Could provide access to complexes not achievable through other methods. |

The synthesis of tailored analogs will be crucial for optimizing performance in specific catalytic applications and for gaining deeper insights into structure-activity relationships.

Expansion of Catalytic Scope and Substrate Specificity for Tantalum Imido Catalysts

While tantalum imido complexes have shown promise in polymerization and hydroamination reactions, a significant opportunity lies in expanding their catalytic scope. nih.gov Future work should explore the application of this compound and its derivatives in a broader range of organic transformations.

Emerging catalytic applications to be explored include:

Asymmetric Catalysis: The development of chiral versions of tantalum imido catalysts for enantioselective transformations, such as asymmetric hydroaminoalkylation. nih.gov

C-H Activation: Investigating the potential of these complexes to catalyze the functionalization of unactivated C-H bonds, a highly sought-after transformation in organic synthesis.

Small Molecule Activation: Exploring the reactivity of tantalum imido complexes towards small molecules like carbon dioxide and dinitrogen, which could lead to new catalytic cycles for their conversion into value-added chemicals.

Ring-Opening Polymerization: Assessing the activity of these complexes as catalysts for the ring-opening polymerization of cyclic esters and ethers to produce biodegradable polymers.

The substrate scope within established catalytic reactions also warrants further investigation. For instance, in hydroamination, expanding the range of compatible alkenes and amines will significantly enhance the synthetic utility of these catalysts.

Integration with In Situ Spectroscopic Techniques for Mechanistic Elucidation of this compound Reactions

A deeper understanding of the reaction mechanisms underpinning the catalytic activity of this compound is essential for rational catalyst design and optimization. The integration of in situ spectroscopic techniques will be pivotal in this endeavor. These methods allow for the observation of reactive intermediates and the elucidation of kinetic profiles under actual catalytic conditions.

Key spectroscopic techniques and their potential contributions are summarized below:

| Spectroscopic Technique | Information Gained |

| In Situ NMR Spectroscopy | Identification of intermediates, determination of reaction kinetics, and observation of ligand exchange processes. |

| In Situ IR/Raman Spectroscopy | Monitoring of changes in bonding and functional groups during the catalytic cycle. |

| X-ray Absorption Spectroscopy (XAS) | Probing the oxidation state and coordination environment of the tantalum center. |

By combining these techniques, researchers can construct detailed mechanistic pictures of catalytic cycles, including the nature of the active species, the elementary steps of the reaction, and potential deactivation pathways.

Synergistic Approaches Combining Experimental and Computational Research in Organotantalum Chemistry

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the development of new catalysts and to gain fundamental insights into their reactivity. rsc.org Density Functional Theory (DFT) calculations, for example, can provide valuable information on reaction energetics, transition state geometries, and the electronic structure of catalytic intermediates. rsc.org

Future research should leverage this synergy in the following ways:

Predictive Catalyst Design: Using computational screening to identify promising ligand architectures and catalyst candidates before their synthesis, thereby guiding experimental efforts.

Mechanistic Validation: Employing DFT calculations to corroborate and refine mechanistic hypotheses derived from experimental observations. weizmann.ac.il

Understanding Reactivity Trends: Developing computational models that can rationalize and predict how changes in the ligand environment affect the catalytic activity and selectivity of tantalum imido complexes.

This integrated approach will not only deepen our understanding of the fundamental principles of organotantalum chemistry but also pave the way for the rational design of next-generation catalysts with enhanced performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.